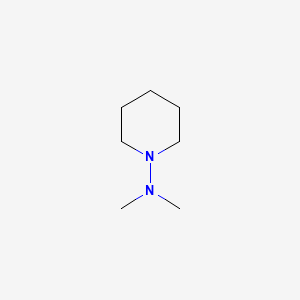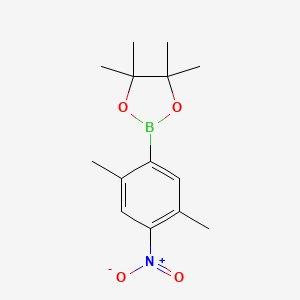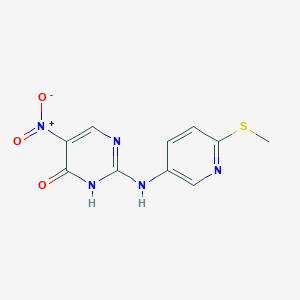
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinone core substituted with a nitro group and an amino group linked to a methylsulfanyl-pyridinyl moiety.
Vorbereitungsmethoden
The synthesis of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 6-(methylsulfanyl)pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Amination Reaction: The nitro-pyridinyl intermediate is then subjected to an amination reaction, where an amino group is introduced at the 3-position.
Pyrimidinone Formation: The aminated pyridinyl intermediate is reacted with a suitable pyrimidinone precursor under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one include:
2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound has a similar structure but with a methanesulfinyl group instead of a methylsulfanyl group.
2-{[6-(Methylsulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound features a methylsulfonyl group, which may impart different chemical and biological properties.
Eigenschaften
CAS-Nummer |
77961-70-7 |
|---|---|
Molekularformel |
C10H9N5O3S |
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
2-[(6-methylsulfanylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O3S/c1-19-8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
InChI-Schlüssel |
WSJDOBSGBNCVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


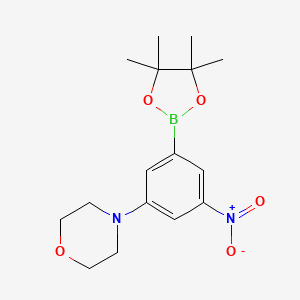


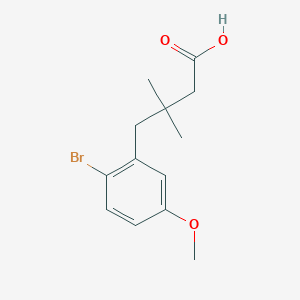
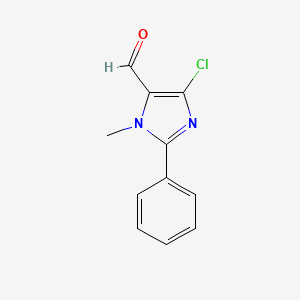

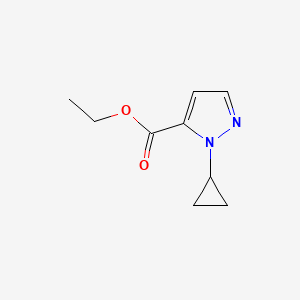
![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)
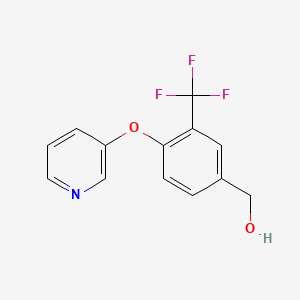
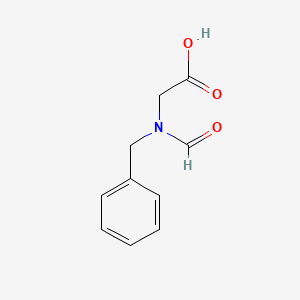
![methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)
